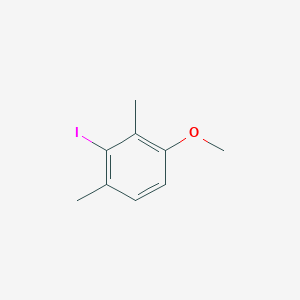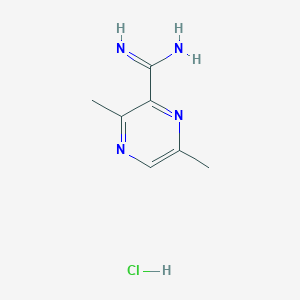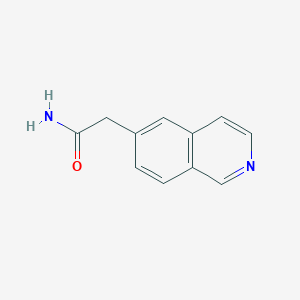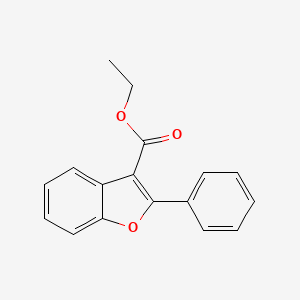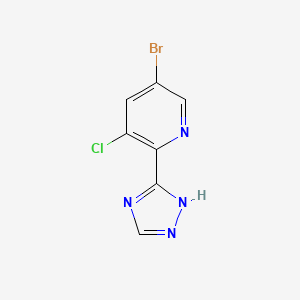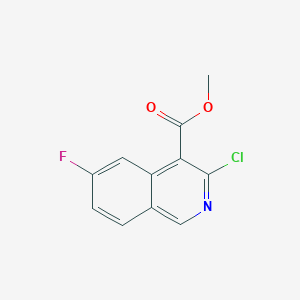
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₇ClFNO₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of chloro and fluoro substituents at specific positions on the ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-6-fluoroquinoline-4-carboxylate
- Methyl 3-chloro-6-fluoroisoquinoline-3-carboxylate
- Methyl 3-chloro-6-fluoroisoquinoline-5-carboxylate
Uniqueness
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is unique due to the specific positioning of the chloro and fluoro groups on the isoquinoline ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)9-8-4-7(13)3-2-6(8)5-14-10(9)12/h2-5H,1H3 |
InChI Key |
RHHWHVCSYHUICQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


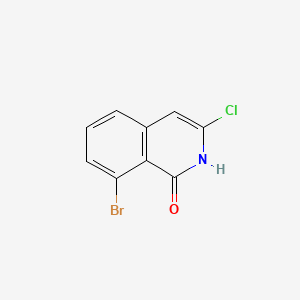
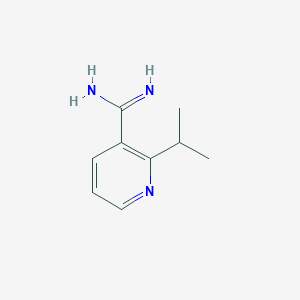
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
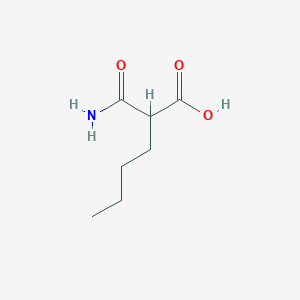
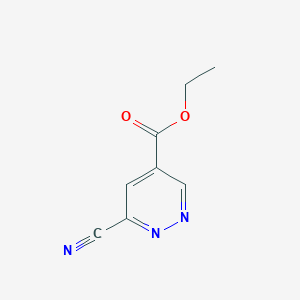
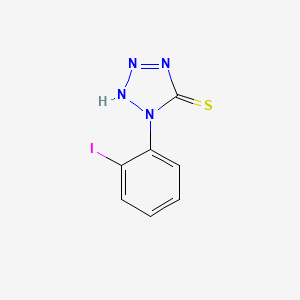
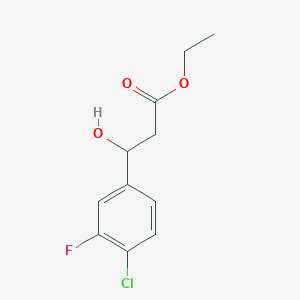
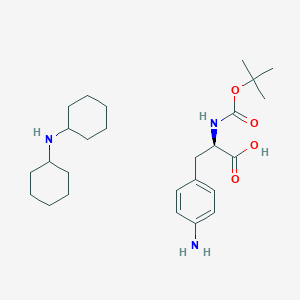
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)
